molecular formula C10H11Cl2N B15280303 2-(2,4-Dichlorophenyl)cyclobutanamine

2-(2,4-Dichlorophenyl)cyclobutanamine

Cat. No.: B15280303
M. Wt: 216.10 g/mol
InChI Key: PKKRUNOAYAXDSP-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)cyclobutanamine (CAS: 1017408-10-4) is a cyclobutanamine derivative featuring a 2,4-dichlorophenyl substituent. This compound is primarily utilized in research and development (R&D) settings, as indicated by its availability through specialized suppliers like Accela, which lists it under catalog ID SY225764 with a price of $650.00 per gram . Limited physicochemical data (e.g., boiling point, density) are publicly available, suggesting its niche application in exploratory studies.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11Cl2N/c11-6-1-2-7(9(12)5-6)8-3-4-10(8)13/h1-2,5,8,10H,3-4,13H2

InChI Key

PKKRUNOAYAXDSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C2=C(C=C(C=C2)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorophenylacetonitrile with cyclobutanone in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction is carried out under an inert atmosphere, typically nitrogen, and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of 2-(2,4-Dichlorophenyl)cyclobutanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted amines, thiols

Scientific Research Applications

2-(2,4-Dichlorophenyl)cyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The following table summarizes key differences between 2-(2,4-Dichlorophenyl)cyclobutanamine and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Primary Use Reference
2-(2,4-Dichlorophenyl)cyclobutanamine C₁₀H₁₁Cl₂N ~216.11 2,4-dichlorophenyl R&D
2-(2-Chlorophenyl)cyclobutan-1-amine C₁₀H₁₂ClN 181.66 2-chlorophenyl Unknown
1-(4-Bromophenyl)cyclobutanamine C₁₀H₁₂BrN ~226.12 4-bromophenyl Unknown
Etaconazole C₁₄H₁₅Cl₂N₃O₂ 328.20 2,4-dichlorophenyl, triazole Fungicide
Key Observations:

Halogen Substitution: The target compound’s 2,4-dichlorophenyl group contrasts with 2-(2-chlorophenyl)cyclobutan-1-amine (single chlorine at position 2) and 1-(4-bromophenyl)cyclobutanamine (bromine at position 4). Chlorine’s electronegativity enhances polarity, while bromine’s larger atomic size increases molecular weight and lipophilicity .

Functional Groups :

  • Etaconazole and propiconazole (ISO name) incorporate triazole rings, which are critical for inhibiting fungal cytochrome P450 enzymes. In contrast, the cyclobutanamine group in the target compound may confer distinct reactivity, such as nucleophilic amine interactions .

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